2-(2-Naphthyl)cyclohexanone
Description
2-(2-Naphthyl)cyclohexanone is a cyclohexanone derivative featuring a 2-naphthyl substituent at the 2-position of the ketone ring. This structural modification introduces significant aromatic bulkiness and electron-rich characteristics, influencing its physical, chemical, and biological properties. The compound is notable in synthetic chemistry for its role in protecting carbohydrate moieties via (2-naphthyl)methylidene groups under solvent-free conditions, offering enhanced reaction efficiency compared to other carbonyl precursors like furfural or nonanal . Additionally, derivatives such as 2-[2-nitro-1-(2-naphthyl)ethyl]cyclohexanone exhibit cytotoxic activity, highlighting its pharmacological relevance .
Properties
Molecular Formula |
C16H16O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-naphthalen-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15H,3-4,7-8H2 |
InChI Key |
QREZMNNBJZCNSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyl)cyclohexanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-naphthyl chloride with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding naphthyl ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 2-(2-naphthyl)cyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Naphthyl ketones.
Reduction: 2-(2-Naphthyl)cyclohexanol.
Substitution: Halogenated naphthyl derivatives.
Scientific Research Applications
2-(2-Naphthyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Naphthyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can engage in π-π interactions with aromatic amino acids in the active site of enzymes, while the cyclohexanone moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The presence of the 2-naphthyl group distinguishes this compound from other cyclohexanone derivatives. Key comparisons include:
Notes:
- The 2-naphthyl group increases molecular rigidity and steric hindrance, reducing volatility compared to unsubstituted cyclohexanone .
- Bis-benzylidene derivatives (e.g., 4-methyl or nitro substituents) exhibit unique crystal packing due to weak intermolecular interactions, suggesting substituent-dependent solid-state behavior .
Chromatographic Performance
- Cyclohexanone-functionalized chromatography columns exhibit lower theoretical plate numbers (37,000 m⁻¹ for SO₄²⁻) compared to DMSO-functionalized columns (60,000 m⁻¹), indicating substituent-dependent selectivity .
Comparison Table :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
